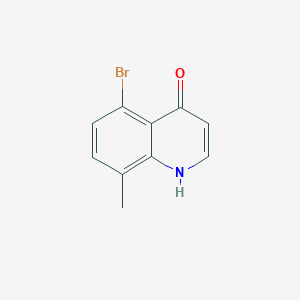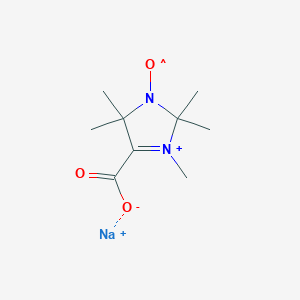
5-Brom-8-methyl-1,4-dihydrochinolin-4-on
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “5-Bromo-8-methyl-1,4-dihydroquinolin-4-one” is 1S/C10H8BrNO/c1-6-4-7 (11)5-8-9 (13)2-3-12-10 (6)8/h2-5H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
The physical form of “5-Bromo-8-methyl-1,4-dihydroquinolin-4-one” is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
5-Brom-8-methyl-1,4-dihydrochinolin-4-on ist ein vielseitiger Baustein in der pharmazeutischen Forschung. Es dient als Ausgangsstoff oder Zwischenprodukt bei der Synthese innovativer Arzneimittelkandidaten und trägt zur Entwicklung neuer Therapeutika bei .
Agrochemische Anwendungen
In Agrochemikalien wird diese Verbindung zur Herstellung fortschrittlicher Pflanzenschutzmittel verwendet. Seine molekulare Struktur hilft bei der Formulierung potenter und selektiver Pestizide, die Nutzpflanzen vor verschiedenen Schädlingen schützen .
Materialwissenschaftliche Anwendungen
Die Nützlichkeit der Verbindung erstreckt sich auf die Materialwissenschaft, wo sie bei der Entwicklung neuartiger Materialien eine wichtige Rolle spielt. Forscher nutzen ihre Eigenschaften, um Materialien mit verbesserten Funktionalitäten zu entwickeln .
Für detailliertere Informationen zu jeder Anwendung verweisen wir auf die angegebenen Referenzen.
Safety and Hazards
Wirkmechanismus
The pharmacokinetics of quinolones generally involve absorption from the gastrointestinal tract, distribution throughout body tissues, metabolism in the liver, and excretion through the kidneys . Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of quinolones .
Biochemische Analyse
Biochemical Properties
5-Bromo-8-methyl-1,4-dihydroquinolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one and these biomolecules is primarily through binding to the active sites of the enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one can cause cellular damage, oxidative stress, and alterations in organ function .
Metabolic Pathways
5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, leading to changes in the levels of these essential biomolecules. The metabolic pathways influenced by 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one are critical for maintaining cellular homeostasis and function .
Transport and Distribution
The transport and distribution of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, certain transporters facilitate the uptake of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one into cells, while binding proteins may sequester it in specific organelles or regions within the cell. The distribution of this compound is crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be sequestered in the cytoplasm or other organelles, affecting various cellular processes .
Eigenschaften
IUPAC Name |
5-bromo-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSICNFSSABAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)






![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)

![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)


